(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate
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Overview
Description
(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups. The Boc group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate typically involves the protection of an amino acid derivative with a Boc group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Thioester Formation: The protected amino acid is then converted into the thioester form by reacting with isopropyl thiol under appropriate conditions.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group is involved.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is the free amino acid or its derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals where protection of amino groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group under basic conditions and can be selectively removed under acidic conditions, allowing for controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other organic reactions.
Uniqueness
(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate is unique due to its specific structure that combines a Boc-protected amino group with a thioester functionality. This combination allows for versatile applications in both protection strategies and thioester-based reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
S-propan-2-yl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-7(2)16-9(13)8(3)12-10(14)15-11(4,5)6/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWRMZPOOHRGFV-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=O)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)SC(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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